molecular formula C15H12O3 B11778768 2-(4-Methoxyphenyl)benzofuran-4-OL

2-(4-Methoxyphenyl)benzofuran-4-OL

Cat. No.: B11778768
M. Wt: 240.25 g/mol
InChI Key: WPEBROZOBGCFFK-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)benzofuran-4-OL is a chemical compound belonging to the benzofuran family. Benzofurans are a class of compounds that are widely distributed in nature and have significant biological activities.

Preparation Methods

The synthesis of 2-(4-Methoxyphenyl)benzofuran-4-OL can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions. Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or aryl acetylenes using transition-metal catalysis . Industrial production methods often employ these synthetic routes due to their efficiency and high yield.

Chemical Reactions Analysis

2-(4-Methoxyphenyl)benzofuran-4-OL undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogens, hydroxyl groups, and transition-metal catalysts. For instance, the compound can be oxidized to form quinones or reduced to form dihydrobenzofurans.

Scientific Research Applications

2-(4-Methoxyphenyl)benzofuran-4-OL has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzofuran derivatives are known for their antimicrobial, anticancer, and antiviral activities . This compound has shown promise in the development of new therapeutic agents for various diseases. In the industrial sector, it is used in the production of materials with specific properties, such as fluorescence .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)benzofuran-4-OL involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to inhibit enzymes and interfere with cellular processes, leading to their biological effects. For example, they can inhibit the growth of cancer cells by inducing apoptosis or interfere with viral replication by targeting viral enzymes .

Comparison with Similar Compounds

2-(4-Methoxyphenyl)benzofuran-4-OL can be compared with other benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin. These compounds share similar structural features but differ in their biological activities and applications. For instance, psoralen and 8-methoxypsoralen are used in the treatment of skin diseases like psoriasis, while angelicin has shown potential as an anticancer agent . The unique properties of this compound make it a valuable compound for further research and development.

Properties

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1-benzofuran-4-ol

InChI

InChI=1S/C15H12O3/c1-17-11-7-5-10(6-8-11)15-9-12-13(16)3-2-4-14(12)18-15/h2-9,16H,1H3

InChI Key

WPEBROZOBGCFFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C=CC=C3O2)O

Origin of Product

United States

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